molecular formula C10H11N3O2 B12919497 2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 90830-13-0

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid

Cat. No.: B12919497
CAS No.: 90830-13-0
M. Wt: 205.21 g/mol
InChI Key: JXGRBEDSVSAPNS-UHFFFAOYSA-N
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Description

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2,4,6-trimethylpyrimidine with formamide under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its role in drug development, particularly for treating infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

90830-13-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2,5,7-trimethylimidazo[1,2-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-5-4-6(2)13-8(9(14)15)7(3)12-10(13)11-5/h4H,1-3H3,(H,14,15)

InChI Key

JXGRBEDSVSAPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=C(N12)C(=O)O)C)C

Origin of Product

United States

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